molecular formula C10H11NO2S B2969321 N-ethynyl-N,4-dimethylbenzenesulfonamide CAS No. 1005500-75-3

N-ethynyl-N,4-dimethylbenzenesulfonamide

Cat. No.: B2969321
CAS No.: 1005500-75-3
M. Wt: 209.26
InChI Key: VRNLIJIYOKNEOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethynyl-N,4-dimethylbenzenesulfonamide typically involves the reaction of 1,1,2-trichloroethane with N-methyl-p-toluenesulfonamide . The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield.

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is available commercially with a purity of over 98.0% as determined by HPLC . The production process likely involves standard organic synthesis techniques, followed by purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-ethynyl-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted sulfonamides .

Scientific Research Applications

N-ethynyl-N,4-dimethylbenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

  • N-methyl-N-p-toluenesulfonamide
  • N-ethynyl-N-methylbenzenesulfonamide
  • N-ethynyl-N,4-dimethylbenzene-1-sulfonamide

Comparison: N-ethynyl-N,4-dimethylbenzenesulfonamide is unique due to its high stability and efficiency as a coupling reagent. Unlike some similar compounds, it does not undergo racemization, making it particularly valuable in peptide synthesis . Its stability under air and moisture conditions also sets it apart from other ynamides .

Properties

IUPAC Name

N-ethynyl-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-4-11(3)14(12,13)10-7-5-9(2)6-8-10/h1,5-8H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNLIJIYOKNEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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